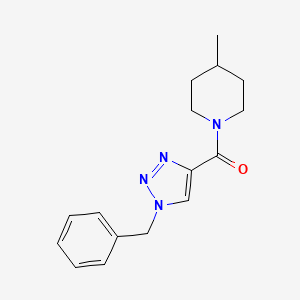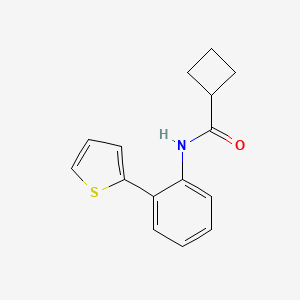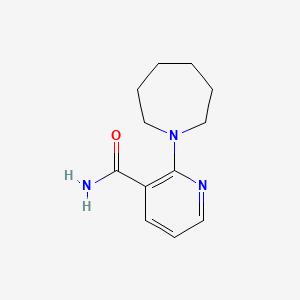
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide, also known as AMRC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMRC is a pyrrole-based compound that is synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in cell growth and proliferation. 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of specific signaling pathways. 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has also been shown to have anti-inflammatory properties and may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is a relatively new compound, and its properties and applications are still being studied. Additionally, the synthesis of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide requires specific conditions and reagents, which may limit its use in some lab settings.
将来の方向性
There are several future directions for the study of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide, including the development of new synthetic methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action. Additionally, further studies are needed to determine the safety and efficacy of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide in vivo and its potential use in clinical settings.
合成法
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide is synthesized using a multi-step process that involves the reaction of 3-methylacetophenone with ethyl acetoacetate, followed by cyclization with ammonium acetate to form the pyrrole ring. The final step involves the acetylation of the amine group to produce 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide. The synthesis of 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide requires specific conditions and reagents, and it is essential to follow established protocols to obtain a pure compound.
科学的研究の応用
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. In medicinal chemistry, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been investigated for its anticancer and antitumor properties. In materials science, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been studied for its potential use in the development of organic semiconductors and light-emitting diodes. In environmental chemistry, 4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide has been investigated for its potential use as a catalyst in the degradation of pollutants.
特性
IUPAC Name |
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(7-10)16-15(19)14-8-12(11(2)18)9-17(14)3/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWILSIKIJINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-(3-methylphenyl)pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7471903.png)
![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)

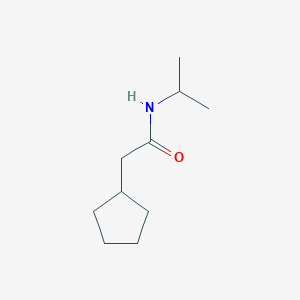
![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)
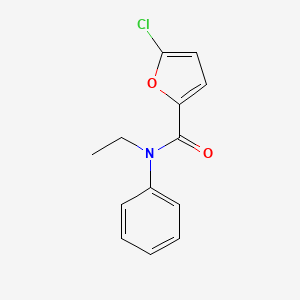
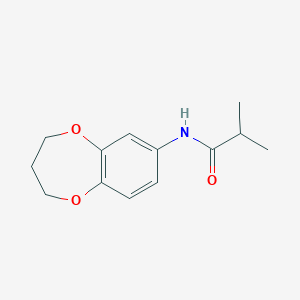
![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)

